Loxoribine activates the innate immune system through a specific and well-defined TLR7-mediated pathway.
The following diagram illustrates the TLR7 signaling pathway activated by this compound.
This compound is a valuable tool in immunological research. The table below outlines key experimental considerations based on published methodologies.
| Application / Model | Experimental Details | Key Readouts / Findings |
|---|
| In Vitro Cell Stimulation | Cell Types: Bone Marrow-derived Macrophages (BM-MCs), conventional and plasmacytoid Dendritic Cells (cDCs, pDCs), B cells [4]. Working Concentration: ~300 µg/ml (approx. 1 mM) is a referenced working concentration [2]. Inhibition: Responses can be completely inhibited by an anti-TLR7 monoclonal antibody [4]. | Cytokine production (IL-6, TNF-α, RANTES, IFN-α) [4]; Cell proliferation (B cells) [4]. | | Fibrosis Research (e.g., IgG4-RD) | Cell Type: Human CD163+ M2 macrophages [5]. Stimulation: Treated with this compound. Downstream Analysis: Gene expression (microarray, RT-PCR), cytokine measurement, co-culture with fibroblasts [5]. | Upregulation of IRAK4 and NF-κB; Increased production of fibrotic cytokines; Enhanced fibroblast proliferation in co-culture [5]. | | Cancer Immunotherapy (Pre-clinical) | Model: Boron-based nanosystem (IR@BP-L) for co-delivery of a photosensitizer and this compound [6]. Application: System accumulates in tumors; this compound is released in response to Near-Infrared (NIR) light and the acidic tumor microenvironment [6]. | Dendritic cell maturation; Reversal of immunosuppressive tumor microenvironment; Potentiation of T cell-dependent anti-tumor immunity [6]. |
The potent immunostimulatory effects of this compound make it relevant for several therapeutic areas:
Loxoribine specifically activates TLR7, an endosomal pattern recognition receptor crucial for antiviral defense [1] [2]. The signaling process involves several key steps, which are also visualized in the pathway diagram below.
Figure 1: this compound activates immune cells via the endosomal TLR7-MyD88 signaling pathway, leading to production of inflammatory cytokines and type I interferons.
The immunostimulatory effects of this compound are demonstrated through specific experimental approaches. Key methodologies for studying its effects on human monocyte-derived dendritic cells are summarized below.
| Experimental Aspect | Protocol Details |
|---|---|
| Cell Model | Human monocyte-derived dendritic cells (MoDCs) generated in vitro using GM-CSF and IL-4 [4]. |
| Stimulation | Treatment of immature MoDCs with this compound (e.g., 150 µM) for 24-48 hours [4] [2]. |
| Phenotypic Analysis (Flow Cytometry) | Measurement of surface activation markers: CD80, CD83, CD40, CD54, CCR7 [4]. |
| Functional Analysis (Cytokine ELISA) | Quantification of cytokines in culture supernatant: IL-12, IL-23, IL-10, IL-6 [4]. |
| T-cell Polarization Assay | Co-culture of this compound-matured MoDCs with allogeneic T-cells to assess polarization towards Th1 and Th17 subsets [4]. |
This compound's ability to provoke a potent, antiviral-like immune response has made it a valuable tool in research and drug discovery.
| Cell Type / Experimental System | Induced Cytokines | Notes / Key Findings | Source (Citation) |
|---|---|---|---|
| Human Monocyte-Derived Dendritic Cells (MoDCs) | IL-12, IL-23, IL-10, IL-27 | Upregulates CD40, CD54, CD80, CD83, CCR7; enhances Th1 & Th17 polarization. | [1] |
| Murine Models (In Vivo) | IFN-γ, TNF-α, IL-6, IL-12 | Induces a Th1-type cytokine profile; activates NK cells, B cells, T cells. | [2] [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ, IL-12, IL-23, IL-10 | Activates immune cells; plasmacytoid DCs produce high IFN-α with specific analogs. | [3] [4] |
| General Immune Cell Activation | IFN-α/β, IFN-γ, TNF-α, TNF-β, IL-1, IL-6 | Broad immunostimulant activity across various species, including humans. | [2] |
For researchers looking to replicate these findings, here are the methodologies from key studies.
This compound activates immune cells by engaging the intracellular TLR7 signaling pathway. The following diagram illustrates the key molecular events leading to cytokine production.
This compound TLR7 Signaling Pathway
This signaling cascade results in the production of a distinct cytokine profile that drives Th1 and Th17 immune responses [5] [1] [6].
Loxoribine specifically activates the immune system through the TLR7 signaling pathway.
The diagram below summarizes the TLR7 signaling pathway activated by this compound.
This compound induces measurable changes in the phenotype and function of immune cells, particularly human monocyte-derived dendritic cells (MoDCs). The data below are based on experiments where immature human MoDCs were treated with this compound for 48 hours [3].
| Immune Parameter | Effect of this compound | Notes / Quantitative Change |
|---|---|---|
| Surface Marker (MFI) | Up-regulation of co-stimulatory/maturation markers [3] | |
| ¤ CD80 | Increase [3] | ~3.5-fold vs. control [3] |
| ¤ CD83 | Increase [3] | ~7.5-fold vs. control [3] |
| ¤ CD40 | Increase [3] | ~2.5-fold vs. control [3] |
| ¤ CCR7 | Increase [3] | ~4-fold vs. control [3] |
| Cytokine Secretion | Induction of pro-inflammatory and polarizing cytokines [3] | |
| ¤ IL-12p70 | Induced [3] | Low but detectable levels [3] |
| ¤ IL-23 | Strongly Induced [3] | ~500 pg/mL [3] |
| ¤ IL-6 | Induced [3] | ~50 pg/mL [3] |
| ¤ IL-10 | Induced [3] | ~30 pg/mL [3] |
| Functional Polarization | Enhances T-cell polarizing capability [3] | Promotes Th1 and Th17 responses [3] |
For researchers aiming to use this compound in cellular assays, the following established protocol provides a solid starting point.
The ability of this compound to robustly activate dendritic cells and promote a Th1-polarizing immune response makes it a promising candidate in immunotherapy, primarily as an immune adjuvant.
| Property | Description |
|---|---|
| IUPAC Name | 7-Allyl-7,8-dihydro-8-oxoguanosine [1] |
| CAS Number | 121288-39-9 [2] [3] |
| Molecular Formula | C₁₃H₁₇N₅O₆ [3] |
| Molecular Weight | 339.30 g/mol [3] |
| Mechanism of Action | Selective Toll-like Receptor 7 (TLR7) agonist [4] [2] |
| Specificity | Does not activate the closely related TLR8, even at high concentrations [2] |
| Primary Research Applications | Study of TLR7 signaling, dendritic cell biology, Th1/Th17 polarization, and as an immunomodulator in antiviral/antitumor research [4] [1] |
This compound's effects have been characterized in human monocyte-derived dendritic cells (MoDCs). The table below summarizes quantitative data from a key study where immature MoDCs were treated with 250 μM this compound for 48 hours [4].
| Parameter Measured | Effect of this compound (250 μM) | Significance / Assay Method |
|---|---|---|
| Surface Marker (Flow Cytometry) | ||
| CD40 | Up-regulated | Co-stimulatory molecule [4] |
| CD54 (ICAM-1) | Up-regulated | Adhesion molecule [4] |
| CD80 | Up-regulated | Co-stimulatory molecule [4] |
| CD83 | Up-regulated | Maturation marker [4] |
| CCR7 | Up-regulated | Lymph node homing receptor [4] |
| HLA-DR | Slightly decreased | Antigen presentation complex [4] |
| Cytokine Production (ELISA) | ||
| IL-12 | Increased | Promotes Th1 differentiation [4] |
| IL-23 | Increased | Promotes Th17 cell maintenance [4] |
| IL-27 | Increased | Modulates T-cell responses [4] |
| IL-10 | Increased | Immunoregulatory cytokine [4] |
| IFN-β | Not modulated | Distinguishes from other TLR pathways [4] |
| Functional Assay | ||
| Allostimulatory Capability | Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80) | Mixed Leukocyte Reaction [4] |
| T-cell Polarization | Increased secretion of IFN-γ and IL-17 by CD4+ T cells | Promotes Th1 and Th17 responses [4] |
This compound activates immune cells through the endosomal TLR7 pathway. The diagram below illustrates the key steps in this signaling cascade.
This compound activates the endosomal TLR7 pathway, leading to cytokine production and immune cell maturation.
This protocol for evaluating this compound's effects on human monocyte-derived dendritic cells (MoDCs) is based on the methodology from the research publication [4].
While this compound demonstrated promising immunomodulatory and anti-tumor activity in preclinical models, its clinical translation has been challenging [1].
Loxoribine is a guanosine analogue derivatized at positions N7 and C8 that acts as a potent and selective agonist for TLR7 in both humans and mice, without stimulating TLR8 [1]. The activation of immune cells by this compound is dependent on endosomal maturation [2] [3].
The signaling cascade triggered by this compound binding to TLR7 can be summarized as follows:
Figure 1: The TLR7 signaling pathway activated by this compound, from endosomal uptake to immune response.
Structurally, TLR7 has two binding sites. Site 1 is highly conserved and binds nucleosides like guanosine or its analogs, including this compound [1]. Occupancy of this site is a key step that enables receptor dimerization and the initiation of downstream signaling.
The activation of the TLR7 pathway by this compound induces significant changes in immune cells, particularly in human monocyte-derived dendritic cells (MoDCs). The table below summarizes the key phenotypic and functional changes observed:
| Aspect | Effect of this compound | Experimental Details / Citation |
|---|---|---|
| Cell Maturation Markers | Upregulation of CD80, CD83, CD40, CD54, CCR7; slight decrease in HLA-DR [3]. | Human MoDCs treated for 2 days; analysis by flow cytometry [3]. |
| Cytokine Secretion | Increased production of IL-12, IL-23, IL-10, IL-6, TNF-α [3]. | Cytokine levels measured in culture supernatants [3]. |
| T-cell Polarization | Enhances capability to polarize T-cells towards Th1 and Th17 profiles [3]. | Co-culture of this compound-matured DCs with allogeneic T-cells [3]. |
| Anti-Tumor & Adjuvant Activity | Significant inhibition of B16 melanoma metastasis in mice; acts as an immunomodulator and adjuvant [2]. | Single or multiple injections in mouse models; used with irradiated tumor cells [2]. |
For researchers aiming to study this compound, established experimental methodologies provide a solid foundation.
This compound has been investigated primarily for its anti-tumor and immunomodulatory potential. Preclinical studies showed it could significantly inhibit B16 melanoma lung metastasis in mice and demonstrated synergy with IL-2 [2]. It was also evaluated in clinical trials for advanced cancers and chronic lymphocytic leukemia [2].
However, a phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events, including a transient decrease in lymphocyte count [2]. This highlights a common challenge with systemic administration of TLR agonists—balancing efficacy with toxicity. Consequently, research has shifted towards next-generation approaches like localized delivery and combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to improve the therapeutic window [2].
This protocol outlines the steps for generating and maturing human MoDCs using Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist [1] [2].
Step 1: Generate Immature Dendritic Cells from Monocytes
Step 2: Activate and Differentiate DCs with this compound
Step 3: Analyze Mature DC Phenotype and Function
The experimental workflow for this protocol is summarized in the following diagram:
The tables below summarize the key phenotypic and functional changes you can expect in MoDCs after treatment with this compound, based on published findings [1] [2].
Table 1: Phenotypic Changes in MoDCs After this compound Treatment (Flow Cytometry)
| Marker | Expression Change | Functional Significance |
|---|---|---|
| CD80 | Up-regulation | Enhanced co-stimulatory signal for T-cell activation. |
| CD83 | Up-regulation | Key marker for mature DCs. |
| CD40 | Up-regulation | Potentiates Th1 polarization when ligated. |
| CD54 (ICAM-1) | Up-regulation | Facilitates cell-cell adhesion during immune synapse formation. |
| CCR7 | Up-regulation | Enables migration to lymph nodes. |
| HLA-DR | Slight decrease | Presented data shows a slight down-regulation [1]. |
Table 2: Functional Characteristics of this compound-Matured MoDCs
| Parameter | Observation | Measurement Method |
|---|---|---|
| Cytokine Secretion | Increased IL-12, IL-23, IL-27, IL-10. No change in IFN-β. | ELISA |
| Allostimulatory Capacity | Enhanced T-cell proliferation, even at low DC:T-cell ratios (e.g., 1:80). | Mixed Leukocyte Reaction (MLR) |
| T-cell Polarization | Promotes differentiation of naive T-cells into IFN-γ-producing Th1 and IL-17-producing Th17 cells. | Co-culture with allogeneic CD4+ T-cells + Cytokine ELISA |
This compound functions as a selective TLR7 agonist. The signaling pathway it activates in dendritic cells is detailed below [1]:
Mechanism of Action Loxoribine (7-allyl-7,8-dihydro-8-oxo-guanosine) is a guanosine analogue identified as a selective agonist for Toll-like Receptor 7 (TLR7) [1] [2]. Its activation of the TLR7/MyD88-dependent signaling pathway in innate immune cells leads to the production of key polarizing cytokines by antigen-presenting cells, thereby shaping the adaptive T-cell response towards Th1 and Th17 phenotypes [3] [2].
The diagram below illustrates the signaling pathway and subsequent immunological effects triggered by this compound.
The table below summarizes key experimental findings from a study investigating the effect of this compound on human monocyte-derived dendritic cells (MoDCs) [3] [4].
| Experimental Aspect | Key Findings with this compound (250 μM, 48h) |
|---|---|
| Phenotypic Maturation | Up-regulation of CD40, CD54, CD80, CD83, and CCR7. Slight decrease in HLA-DR expression. |
| Cytokine Production | Increased secretion of IL-12, IL-23, IL-27, and IL-10. No significant modulation of IFN-β. |
| Allostimulatory Capacity | Enhanced proliferation of allogeneic CD4+ T cells, observable even at a low DC:T-cell ratio of 1:80. |
| T-cell Polarization | Co-culture with this compound-treated MoDCs led to CD4+ T cells secreting significantly higher levels of IFN-γ (Th1) and IL-17 (Th17). |
| TLR7 Expression | This compound treatment up-regulated the expression of TLR7 on the MoDCs themselves. |
This protocol outlines the methodology for generating human MoDCs and evaluating the effect of this compound on their maturation and T-cell polarizing capability [3] [4].
Understanding and leveraging this compound's effects has significant implications, particularly in the field of oncology and immunotherapy.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or need information on other related agonists, please feel free to ask.
This compound is a guanosine derivative and a selective Toll-like receptor 7 (TLR7) agonist [1] [2]. It does not activate other human TLRs, making it a specific immunomodulatory compound [1]. Its primary proposed mechanism for antitumor activity is the stimulation of innate and adaptive immunity, leading to the inhibition of tumor metastasis and serving as an adjuvant for tumor vaccines [3] [2].
This compound exclusively activates immune cells via TLR7, a receptor located in the endosomal compartment [2] [4]. The following diagram illustrates the signaling cascade triggered by this compound binding to TLR7, which requires endosomal maturation and leads to a potent immune response [2] [4].
This compound has shown promising antitumor effects, particularly in models of melanoma metastasis and when used as a vaccine adjuvant.
In a B16 melanoma lung metastasis model, this compound significantly reduced the number of pulmonary tumor nodules [3] [2]. The table below summarizes the key efficacy findings.
| Treatment Protocol | Tumor Inoculum | Efficacy Outcome | Reported Mechanism |
|---|---|---|---|
| Single injection (2 mg) on day 3 [3] | Not specified | Significant inhibition of metastasis [3] | Activation of NK and non-NK cell populations [3] |
| Four injections on alternate days, starting day -1 [3] | Not specified | 96% inhibition of metastasis [3] | Activation of NK and non-NK cell populations [3] |
| Combination therapy with IL-2 [3] | Not specified | Significantly greater inhibition than either agent alone [3] | Enhanced activation of lymphokine-activated killer (LAK) cells [3] |
| In NK-deficient beige mice [3] | Smaller inocula | Partial inhibition of tumor development [3] | Activation of non-NK cell effector mechanisms [3] |
This compound acts as an immunostimulant when combined with tumor vaccines. In a tumor protection model, mice were immunized with irradiated B16 tumor cells combined with this compound before a challenge with live tumor cells [3] [1].
| Immunization Component | Challenge with Live B16 Cells | Protection Outcome |
|---|---|---|
| Irradiated tumor cells alone [3] | Yes | Not protected [3] |
| This compound alone [3] | Yes | Not protected [3] |
| Irradiated tumor cells plus this compound [3] | Yes | Significantly lower number of lung tumors [3] |
Here are detailed methodologies for key experiments demonstrating this compound's antitumor activity.
This established protocol evaluates the effect of this compound on inhibiting experimental metastasis [3].
This protocol tests this compound's ability to enhance the protective immunity induced by a tumor cell vaccine [3].
This compound is a valuable tool for researchers investigating TLR7-mediated antitumor immunity. Its robust activity as a vaccine adjuvant and in metastasis models, combined with its well-defined mechanism, supports its use in preclinical immuno-oncology studies. Future work may explore its potential in novel delivery systems, such as nanoplatforms that combine it with other therapeutic modalities [6].
The synergistic effect of loxoribine and IL-2 arises from their complementary actions on innate and adaptive immune cells.
The following diagram illustrates the synergistic signaling pathways activated by this compound and IL-2 in an immune cell (e.g., an NK cell):
The combination of this compound and IL-2 has demonstrated superior efficacy over either agent alone in multiple preclinical tumor models. The table below summarizes key quantitative findings from these studies.
| Tumor Model | Treatment Groups | Key Findings | Reference |
|---|
| B16 Melanoma Metastasis | • this compound (single 2 mg dose) • this compound (four alternate-day doses) • IL-2 • Lox + IL-2 | • Single Lox dose: Significant inhibition (day 3) • Four Lox doses: 96% inhibition • Lox + IL-2: Greatest inhibition, superior to single agents | [7] | | Murine Splenocyte Assays (in vivo) | • this compound (3 mg/mouse) • IL-2 (10,000 U, twice daily) • Lox + IL-2 | • Lox: Enhanced NK activity within 6h, lasted >96h • Lox + IL-2: Cytolytic activity exceeded the algebraic sum of individual agents • Best when Lox administered 24h before IL-2 | [3] | | Murine Splenocyte Assays (in vitro) | • this compound (50-150 µM) • IL-2 (10 U/mL) • Lox + IL-2 | • Lox alone: Enhanced NK activity, peaked at 10h, faded by 24h • Lox + IL-2: Prolonged & enhanced cytolytic activity • Max effect when both added at culture start | [2] |
Below are detailed methodologies for key experiments evaluating the combination of this compound and IL-2, adaptable for research purposes.
This protocol assesses the synergistic effect of this compound and IL-2 on activating natural killer cells and enhancing their tumor-killing capacity.
This protocol outlines the use of the B16 melanoma lung metastasis model to test the anti-tumor efficacy of the combination therapy.
This protocol is used to monitor immunomodulatory effects, such as IL-2 receptor upregulation, in response to therapy.
Recent research demonstrates the translation of this combination into a sophisticated delivery system. A 2025 study designed a multifunctional nanoplatform, IR@BP-L, which co-delivers a photosensitizer for photodynamic therapy (PDT) and this compound [8].
Monocyte-derived dendritic cells (moDCs) represent a critical cell model in immunological research and therapeutic development, serving as a convenient and reproducible platform for studying human dendritic cell biology. These cells are typically generated through in vitro differentiation of peripheral blood monocytes using granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). The resulting immature DCs can be further matured using various stimuli to achieve specific functional characteristics. Their significance extends from basic immunological research to clinical applications, particularly in cancer immunotherapy and vaccine development, where they are used as cellular adjuvants to prime antigen-specific T-cell responses.
This compound (7-allyl-7,8-dihydro-8-oxo-guanosine) is a selective guanosine analog Toll-like receptor 7 (TLR7) agonist that has demonstrated significant potential in modulating dendritic cell function. TLR7 is an intracellular pattern recognition receptor that recognizes single-stranded RNA, and its activation triggers signaling cascades that lead to dendritic cell maturation and enhanced immunostimulatory capacity. This compound's specific engagement with TLR7 induces a unique maturation profile in moDCs characterized by enhanced expression of co-stimulatory molecules and production of key polarizing cytokines. This targeted activation makes this compound an attractive tool for experimental immunology and developing DC-based immunotherapies that require precise control over the resulting T-cell polarization patterns.
The initial step in generating moDCs involves the isolation of monocytes from peripheral blood mononuclear cells (PBMCs). Multiple methods exist for monocyte purification, each with distinct advantages and limitations:
Table 1: Comparison of Monocyte Isolation Methods from PBMCs
| Method | Cell Viability | Monocyte Purity | Lymphocyte Depletion | Technical Considerations |
|---|---|---|---|---|
| Cold-aggregation | ~95% | Poor (non-significant enrichment) | Non-significant (p>0.05) | Simple, low-cost; poor purity |
| Percoll Gradient | ~50% | Significant reduction in lymphocytes (p≤0.05) | Moderate | Moderate purity, low viability |
| Magnetic Beads Cell-Enrichment | >95% | High purity with significant lymphocyte depletion (p≤0.005) | Excellent | High viability and purity; requires specialized equipment |
Among these methods, magnetic beads cell-enrichment demonstrates superior performance with cell viability higher than 95% and significant lymphocyte depletion (p≤0.005) compared to other techniques [1] [2]. This method typically employs negative selection using antibody cocktails targeting non-monocyte populations (CD2, CD3, CD19, CD20, CD56, CD66b, CD123, and glycophorin A), preserving monocyte function and viability.
Following isolation, monocytes require specific culture conditions to differentiate into dendritic cells:
Culture Medium: RPMI-1640 medium supports optimal moDC differentiation as demonstrated by increased CD209 expression and lower CD14 levels compared to other media [1] [2].
Cytokine Concentration: 500 IU/mL of both GM-CSF and IL-4 generates moDCs with superior differentiation based on phenotypic markers [1]. Some protocols utilize 40 ng/mL of each cytokine with comparable results [3].
Culture System: Semi-adherent culture conditions in flat-bottom tissue culture plates promote better differentiation than round-bottom polystyrene tubes [2].
Serum Sources: Serum sources (fetal bovine serum vs. human serum) show no significant influence on culture performance [1] [2]. For clinical applications, serum-free media such as X-VIVO 15, AIM-V, or CellGro provide viable alternatives without animal components [3] [4].
The typical differentiation period spans 5-7 days, after which immature moDCs can be matured using various stimuli including this compound.
This compound induces a distinct maturation signature in moDCs that differs from other maturation agents. When applied to immature moDCs at 250 μM for 48 hours, this compound triggers comprehensive maturation characterized by both phenotypic and functional changes:
Table 2: this compound-Induced Effects on Human Monocyte-Derived Dendritic Cells
| Parameter | Effects of this compound (250 μM, 48 hours) | Functional Significance |
|---|---|---|
| Surface Markers | Upregulation of CD40, CD54, CD80, CD83, CCR7 | Enhanced T-cell co-stimulation and lymph node homing capability |
| Cytokine Production | Increased IL-12, IL-23, IL-27, IL-10; no effect on IFN-β | Th1 and Th17 polarization capability |
| Allostimulatory Capacity | Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80) | Improved antigen presentation efficiency |
| T-cell Polarization | Stimulated Th1- and Th17-polarizing capability | Direction of specific adaptive immune responses |
| TLR7 Expression | Up-regulation of TLR7 expression | Potential positive feedback mechanism |
This compound-treated moDCs demonstrate a unique cytokine profile characterized by simultaneous increase in both pro-inflammatory (IL-12, IL-23, IL-27) and regulatory (IL-10) cytokines [5]. This distinctive pattern differs from the cytokine profiles induced by other TLR agonists and contributes to this compound's specific Th1/Th17 polarizing capability.
A critical functional outcome of this compound-induced maturation is the significant enhancement of the moDCs' ability to stimulate T-cell responses. This compound-treated moDCs induce stronger proliferation of allogeneic CD4+ T cells even at very low DC:T-cell ratios (1:80) compared to control moDCs [5]. Furthermore, CD4+ T cells co-cultured with this compound-matured moDCs secrete significantly higher levels of both IL-17 and IFN-γ, indicating Th1 and Th17 polarization. This polarizing capability is further potentiated by CD40 ligation, suggesting synergistic signaling between TLR7 and CD40 pathways in shaping the subsequent adaptive immune response [5].
Materials:
Procedure:
PBMC Isolation:
Monocyte Enrichment:
This compound Treatment:
Quality Control:
Mixed Leukocyte Reaction (MLR):
Phagocytosis Assay:
Cytokine Measurement:
This compound activates moDCs through its specific agonism of Toll-like receptor 7 (TLR7), initiating a signaling cascade that culminates in dendritic cell maturation and enhanced immunostimulatory capacity. TLR7 is primarily localized in endosomal compartments and recognizes single-stranded RNA and guanosine analogs like this compound. The downstream signaling events following TLR7 engagement include:
The diagram above illustrates the sequential signaling events triggered by this compound binding to TLR7. This signaling cascade results in the activation of two key transcription factor families: NF-κB and IRF7, which coordinately regulate the expression of genes encoding proinflammatory cytokines and co-stimulatory molecules essential for DC maturation and T-cell priming.
Interestingly, this compound treatment not only activates TLR7 signaling but also up-regulates TLR7 expression itself in moDCs, potentially creating a positive feedback loop that amplifies the maturation signal [5]. This phenomenon represents a unique aspect of this compound's mechanism compared to other TLR agonists. Furthermore, TLR9 expression in immune cells is increased by type I interferon stimulation (IFN-β), which enhances cellular responsiveness to TLR9 ligands [6]. While similar regulation may occur for TLR7, this compound's specific effect on TLR7 expression appears to be a distinctive property that contributes to its potent DC-maturing activity.
This compound-matured moDCs serve as valuable tools in various research contexts:
T-cell Polarization Studies: The unique Th1- and Th17-polarizing capability of this compound-matured moDCs makes them ideal for investigating the mechanisms underlying T-helper cell differentiation [5]. Researchers can utilize these cells to study the specific cytokine and co-stimulatory requirements for driving distinct T-cell lineages.
Vaccine Development: moDCs matured with this compound represent promising candidates for DC-based vaccines, particularly against intracellular pathogens and tumors where Th1 responses are protective. The enhanced IL-12 production supports the development of cell-mediated immunity essential for combating such diseases.
Comparative Maturation Studies: this compound provides a specific TLR7-mediated maturation stimulus that can be compared with other maturation agents (LPS, CD40L, cytokine cocktails) to dissect the contributions of different signaling pathways to DC function [7]. This allows researchers to tailor DC properties for specific applications.
For clinical applications, several factors must be considered when using this compound for DC maturation:
Serum-Free Culture Systems: For therapeutic DC production, serum-free media such as X-VIVO 15 or AIM-V are recommended to avoid the risks associated with animal serum, including potential immune reactions and pathogen transmission [3] [4]. These media support efficient moDC generation and this compound-induced maturation while complying with good manufacturing practice (GMP) requirements.
Quality Control Parameters: Critical quality attributes for this compound-matured therapeutic moDCs include:
Potency Assays: Standardized assays to measure the Th1/Th17 polarizing capacity of this compound-matured moDCs are essential for correlating product characteristics with clinical outcomes. These may include antigen-specific T-cell activation assays and cytokine profiling of responder T cells.
Low Monocyte Purity: If monocyte purity is suboptimal after magnetic enrichment, consider increasing the antibody cocktail concentration or extending incubation time. Alternatively, combine negative selection with a brief adherence step (1 hour at 37°C) to remove residual lymphocytes.
Variable Maturation Response: If this compound-induced maturation is inconsistent between donors:
Reduced Viability Post-Maturation: If cell viability drops significantly after this compound treatment:
Donor Variability: Account for inherent donor-to-donor variability in response to this compound by testing multiple donors in experimental studies. Pre-screen donors for TLR7 responsiveness if feasible.
Combination Strategies: Consider combining this compound with other maturation agents to achieve synergistic effects. For instance, the addition of CD40 ligation to this compound treatment further potentiates Th1 polarization capability [5].
Timing Considerations: The timing of this compound addition can influence the resulting DC phenotype. Adding this compound during the final 48 hours of a 7-day culture protocol typically yields optimal maturation while maintaining high viability.
This compound represents a valuable tool for generating functionally specialized monocyte-derived dendritic cells with enhanced Th1- and Th17-polarizing capacity. Through its specific agonism of TLR7, this compound induces a maturation program characterized by upregulation of co-stimulatory molecules, production of polarizing cytokines (IL-12, IL-23, IL-27), and enhanced T-cell stimulatory capacity. The detailed protocols provided in this document enable researchers to consistently generate this compound-matured moDCs for both basic research and therapeutic applications. As DC-based immunotherapies continue to evolve, this compound offers a targeted approach to tailor DC properties for specific immunological requirements, particularly in applications where robust Th1 and Th17 responses are desired.
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog with potent immunomodulatory properties. Its anti-metastatic activity against B16 melanoma is primarily mediated through the selective activation of Toll-like receptor 7 (TLR7) [1]. The signaling cascade involves the recruitment of the adaptor protein MyD88, leading to the induction of a pro-inflammatory immune response [1]. This activation occurs within endosomal/lysosomal compartments, a mode of action shared with TLR8 and TLR9, placing it within a distinct functional subgroup of the TLR family [1].
The subsequent immune activation engages multiple effector mechanisms. This compound exhibits adjuvant activity for B cells, activates Natural Killer (NK) cells, and enhances the generation of lymphokine-activated killer (LAK) cells by interleukin-2 (IL-2) [2] [3]. The diagram below illustrates the core signaling pathway and subsequent immune activation.
Experimental data from the B16 melanoma lung metastasis model reveals that this compound can significantly inhibit the formation of pulmonary tumors. The efficacy is dependent on the treatment schedule and the synergy with other immunotherapeutic agents.
Table 1: Summary of this compound Efficacy in B16 Melanoma Metastasis Models
| Treatment Protocol | Efficacy Outcome | Reported Significance | Key Findings |
|---|---|---|---|
| Single Injection (2 mg, day 3 post-tumor) | Significant inhibition of metastasis | Not specified | Single injection showed activity, but was less effective than multiple dosing [2] [3]. |
| Multiple Injections (4 injections, 2 mg, alternate days starting day -1) | 96% inhibition of metastasis | Greatest inhibition | Prophylactic and early multiple dosing is most effective [2] [3]. |
| This compound + IL-2 | Significantly greater inhibition than single agents | p < 0.05 (implied) | Combination therapy showed synergistic anti-metastatic effects [2] [3]. |
| Adjuvant with Tumor Vaccine (Irradiated B16 cells + this compound) | Significant reduction in lung tumors | p < 0.05 (implied) | No protection with vaccine or this compound alone; clear dose response for both components [2] [3]. |
| Activity in NK-Depleted/Deficient Mice | Partial inhibition of tumor development | Protection seen only with smaller tumor inocula | Suggests involvement of both NK and non-NK cell effector mechanisms [2] [3]. |
The experimental workflow for evaluating this compound in a lung metastasis model typically follows a standardized procedure, as outlined below.
Based on the literature, the following dosing regimens have proven effective:
This compound's immunomodulatory profile makes it suitable for several research applications, particularly in combination with other modalities.
Table 2: Potential Research Applications of this compound in Cancer Immunotherapy
| Application | Rationale and Experimental Support |
|---|---|
| Immunomodulator | Directly activates innate immunity via TLR7, boosting NK cell activity and LAK cell generation, creating a hostile environment for metastatic cells [2] [3]. |
| Vaccine Adjuvant | When co-administered with irradiated tumor cell vaccines, it elicits a potent, protective immune memory response, preventing tumor outgrowth upon live cell challenge [2] [3]. |
| Combination with Cytokine Therapy | Synergistic effects with IL-2 suggest utility in combination with other cytokines to enhance anti-tumor efficacy [2] [3]. |
| Component of Multi-modal Therapy | Its unique mechanism (TLR7 activation) makes it a candidate for combination with other immunotherapies, chemotherapy, or targeted agents to overcome resistance [2] [7]. |
This compound represents a valuable tool for investigating TLR7-mediated anti-cancer immunity and metastasis suppression. Its efficacy, particularly when used in a prophylactic setting or as a vaccine adjuvant, highlights the importance of engaging the innate immune system to combat metastatic disease. Researchers should consider its synergistic potential with other immunotherapeutic agents like IL-2 to achieve maximal therapeutic benefit. The protocols outlined herein provide a foundation for evaluating this compound and similar immunomodulators in preclinical models of melanoma metastasis.
Natural Killer (NK) cells represent a critical component of the innate immune system, possessing the unique ability to recognize and eliminate malignant or virally infected cells without prior sensitization. Their significance in cancer immunotherapy has grown substantially due to their favorable safety profile compared to T-cell therapies, with lower risks of severe side effects such as cytokine release syndrome and graft-versus-host disease [1]. This compound (7-allyl-8-oxoguanosine), a disubstituted guanine ribonucleoside, has emerged as a potent immunostimulatory compound that directly enhances NK cell activity and primes cytolytic precursor cells for activation by interleukin-2 (IL-2) [2]. This application note provides a comprehensive methodological framework for researching this compound's effects on NK cells, encompassing detailed protocols, mechanistic insights, and practical applications for drug development professionals.
The therapeutic potential of NK cells extends beyond their native cytotoxicity, as they can be engineered to express chimeric antigen receptors (CARs), further enhancing their efficacy and broadening their applicability to include solid tumors [1]. However, the clinical translation of NK cell therapies depends on robust protocols for isolation, expansion, and activation—areas where this compound demonstrates significant potential as an immunostimulatory adjuvant. Research indicates that this compound enhances NK cell activity through multiple mechanisms, including upregulation of IL-2 receptor expression and induction of key cytokines, particularly type I interferons (IFN-α/β) [3] [4].
This compound functions as a potent immunostimulant through several interconnected molecular mechanisms that collectively enhance NK cell activity:
IL-2 Receptor Upregulation: this compound treatment significantly enhances gene transcription and cell surface expression of the alpha-chain of the IL-2 receptor (IL-2Rα) within 4-24 hours of exposure. This upregulation occurs specifically on NK1.1+ Thy1+ and NK1.1+ Thy1- cell populations, enabling heightened responsiveness to IL-2 through the formation of high-affinity IL-2 receptors [2].
Cytokine Induction Cascade: this compound triggers a coordinated cytokine production profile characterized by rapid induction of TNF-α and IFN-α/β within the first 8-12 hours, followed by later production of IL-6, IFN-γ, and IL-1α. This sequential cytokine cascade creates a potent immunostimulatory microenvironment that amplifies NK cell function [5].
IFN-α/β Dependent Pathway: Blocking experiments with anti-cytokine antibodies demonstrate that this compound's enhancement of both NK cell activity and lymphocyte proliferation is primarily mediated through IFN-α and, to a lesser extent, IFN-β. The addition of exogenous IFN-α/β restores activity in antibody-blocked cultures, confirming the central role of type I interferons in this compound's mechanism [4] [5].
Strain-Dependent Responsiveness: The NK cell response to this compound exhibits significant murine strain variation, with C3H and CBA mice showing the highest responses, C57BL/6, BALB/c, and DBA/2 strains exhibiting intermediate responses, and SJL mice demonstrating low responses. This variation reflects differences in NK cell responsiveness to IFN-α/β across strains [4].
Table 1: Key Cytokines in this compound-Induced NK Cell Activation
| Cytokine | Kinetics of Production | Primary Role in NK Activation | Dependence for this compound Activity |
|---|---|---|---|
| IFN-α/β | Early (4-8 hours) | Primary mediator of NK activation | Essential (activity blocked by antibodies) |
| TNF-α | Early (4-8 hours) | Proinflammatory priming | Partial (not essential but contributory) |
| IL-6 | Intermediate (12-24 hours) | Lymphocyte proliferation | Minimal (not blocked by antibodies) |
| IFN-γ | Late (24-48 hours) | Macrophage activation & Th1 polarization | Partial (enhances but not essential) |
| IL-1α | Late (24-48 hours) | Inflammatory amplification | Minimal (not blocked by antibodies) |
This compound demonstrates remarkable synergy with IL-2, particularly at suboptimal concentrations:
Temporal Optimization: The most significant enhancement of cytolytic activity occurs when this compound administration precedes IL-2 exposure by 24 hours. This sequence capitalizes on this compound-induced IL-2 receptor upregulation, creating a primed cellular environment for maximal IL-2 responsiveness [3].
Sparing Effect: this compound reduces the IL-2 concentration required to generate lymphokine-activated killer (LAK) cells by approximately 10-fold, allowing potent cytolytic activity with substantially lower IL-2 doses [2]. This sparing effect has significant implications for reducing IL-2-related toxicity in therapeutic applications.
Prolonged Activation: While this compound alone induces transient NK activation (peaking at 10 hours and declining by 24 hours), combination with IL-2 produces sustained enhancement lasting 72-96 hours in vivo [2] [3].
Table 2: Murine Strain Variation in Response to this compound
| Mouse Strain | NK Cell Response | Proliferative Response | Notable Characteristics |
|---|---|---|---|
| C3H | High | Intermediate | Robust cytokine production |
| CBA | High | Intermediate | Similar to C3H profile |
| C57BL/6 | Intermediate | High | Standard laboratory strain |
| BALB/c | Intermediate | Intermediate | Common immunology model |
| DBA/2 | Intermediate | Intermediate | Moderate responder |
| SJL | Low | Low | Poor overall response |
| Beige (BgBg) | None | Not reported | NK cell deficient |
| SCID | High | Not reported | Lacks mature T and B cells |
Maintaining NK cell viability and functionality during isolation is paramount for accurate assessment of this compound effects. The following protocol has been optimized for maximal cell yield and purity:
Peripheral Blood Mononuclear Cell (PBMC) Separation: Collect peripheral blood from healthy volunteers in heparinized tubes. Dilute blood 1:1 with phosphate-buffered saline (PBS) and carefully layer over lympholyte cell separation media (Cederlane). Centrifuge at 800×g for 20 minutes at room temperature with minimal brake. Collect the PBMC interface and wash twice with PBS containing 2% fetal bovine serum (FBS) [6].
NK Cell Enrichment: Employ negative immunomagnetic cell separation using the NK Cell Isolation Kit (Miltenyi Biotech) according to manufacturer's instructions. This method typically yields >95% CD56+CD3− cells with minimal contamination (≤0.1% CD3+ T cells, ≤0.1% CD19+ B cells) [7]. For higher purity applications, fluorescence-activated cell sorting (FACS) can achieve >99% purity of CD56+/CD3− cells, though this may increase mechanical stress on cells [1].
Subset Separation: For studies requiring specific NK subsets, further separate CD56dimCD16+ and CD56brightCD16− populations using the CD56+CD16− Human NK Cell Isolation Kit (Miltenyi Biotech). The CD56brightCD16− subset has demonstrated heightened responsiveness to TLR agonists including this compound [6].
Cryopreservation: Resuspend purified NK cells in freezing medium (90% FBS, 10% DMSO) at 5-10×10^6 cells/mL. Freeze at -1°C/minute in a controlled-rate freezer and store in liquid nitrogen vapor phase until use. Thaw rapidly at 37°C and wash twice before use [1].
Standardized activation protocols ensure reproducible results across experiments:
Basal Culture Conditions: Culture purified NK cells in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 2 mM L-glutamine, 1% penicillin/streptomycin, and 10% heat-inactivated FBS. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere [6].
This compound Stimulation: Prepare a 10 mM stock solution of this compound (Invivogen) in sterile DMSO and dilute to working concentrations in complete medium. The optimal concentration for NK cell activation is 1-10 µM. Include vehicle-only controls (0.01% DMSO) in all experiments [6].
Cytokine Combinations: For synergistic activation, combine this compound with suboptimal concentrations of cytokines: IL-2 (20 U/mL), IL-12 (1 ng/mL), IL-15 (1 ng/mL), and/or IL-18 (20 ng/mL). These suboptimal doses mimic physiological cytokine environments while allowing detection of this compound's enhancing effects [6].
Temporal Considerations: For maximal IL-2 synergy, pre-treat NK cells with this compound for 24 hours before adding IL-2. This sequence capitalizes on this compound-induced IL-2 receptor upregulation [3].
CD107a Degranulation Assay: Co-culture NK cells with target cells (e.g., Daudi Burkitt's lymphoma line) at 1:1 effector:target ratio in 200 µL medium. Add monensin (1:500) and anti-CD107a-APC antibody at stimulation onset. After 4 hours, stain cells with surface markers and analyze by flow cytometry. CD107a surface expression correlates directly with cytotoxic granule release [6].
Calcein-AM Release Cytotoxicity Assay: Label target cells with 10 µM Calcein-AM for 30 minutes at 37°C. Wash twice and co-culture with NK cells at various effector:target ratios (typically 40:1 to 5:1) in round-bottom 96-well plates. After 4 hours, measure fluorescence release in supernatants (excitation 485 nm, emission 535 nm). Calculate specific lysis as: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) × 100 [1].
Intracellular Cytokine Staining: Stimulate NK cells with this compound/cytokine combinations for 12-18 hours, adding brefeldin-A (1:500) and monensin during the final 4 hours. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% saponin, and stain with antibodies against IFN-γ, TNF-α, and GM-CSF. Analyze by flow cytometry with appropriate isotype controls [6].
ELISA Quantification: Collect culture supernatants after 18-24 hours of stimulation. Analyze using commercial ELISA kits for IFN-γ, TNF-α, IL-6, and IL-10 according to manufacturer protocols. Include standard curves for quantitative analysis [5].
Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution: Label NK cells with 5 µM CFSE for 10 minutes at 37°C. Quench with 5 volumes of ice-cold complete medium, wash three times, and culture with this compound/cytokines for 5-7 days. Analyze CFSE dilution by flow cytometry as a measure of cell division [1].
³H-Thymidine Incorporation: Culture NK cells for 96 hours in this compound-containing media. Add 1 µCi/well ³H-thymidine during the final 18 hours. Harvest cells onto glass fiber filters and measure incorporated radioactivity using a beta scintillation counter [4].
Table 3: Quantitative Effects of this compound on NK Cell Activity
| Experimental System | This compound Concentration | Additional Cytokines | Key Outcomes | Reference |
|---|---|---|---|---|
| Murine splenocytes in vitro | 50-150 µM | None | Enhanced NK activity optimal at 10h, baseline by 24h | [2] |
| Murine splenocytes in vitro | 50-150 µM | IL-2 (10 U/mL) | Prolonged & enhanced cytolytic activity vs single agents | [2] |
| Murine in vivo | 3 mg/mouse (iv) | None | Enhanced splenic NK activity within 6h, >96h duration | [3] |
| Murine in vivo | 2 mg/mouse | IL-2 (10,000 U, twice daily) | Combination exceeded algebraic sum of individual responses | [3] |
| Human NK cells in vitro | 1 µM | Suboptimal IL-2/IL-12/IL-15/IL-18 | Enhanced IFN-γ production and cytotoxic activity | [6] |
| Murine strain comparison | 50-150 µM | None | C3H/CBA: high response; SJL: low response; beige: no response | [4] |
Table 4: this compound-Induced Cytokine Production in Murine Splenocytes
| Cytokine | mRNA Enhancement | Protein Detection | Kinetics | Role in NK Activation |
|---|---|---|---|---|
| IFN-α/β | Yes | Yes (8-12 hr) | Early | Essential (blocking ab inhibits NK activity) |
| TNF-α | Yes | Yes (4-8 hr) | Early | Contributory (partial inhibition) |
| IL-6 | Yes | Yes (12-24 hr) | Intermediate | Minimal (not essential) |
| IFN-γ | Yes | Yes (24-48 hr) | Late | Enhanced but not essential |
| IL-1α | Yes | Yes (24-48 hr) | Late | Minimal (not essential) |
| IL-2 | No | Not detected | N/A | N/A |
| IL-12 p35 | Decreased | Not reported | N/A | N/A |
| IL-12 p40 | Increased | Not reported | N/A | N/A |
Donor Variability: Human NK cells exhibit considerable donor-to-donor variability in baseline activity and responsiveness to this compound. The hierarchy of NK activity among different donors is generally maintained after this compound treatment, with low-NK activity donors showing similar relative enhancement as high-activity donors [4]. Researchers should account for this variability through sufficient sample sizes and appropriate statistical analysis.
Strain Selection for Murine Studies: Mouse strain significantly influences this compound responsiveness. C3H and CBA strains demonstrate highest NK activation, while SJL mice are poor responders. SCID mice (lacking T and B cells) show strong responses, indicating the NK-intrinsic nature of this compound activation [4].
Temporal Optimization: The timing of this compound administration relative to cytokine exposure critically impacts outcomes. For maximal IL-2 synergy, administer this compound 24 hours prior to IL-2 exposure to allow for IL-2 receptor upregulation [3]. The optimal activation period for assessing this compound's direct effects on NK activity is 10 hours, while combination effects with IL-2 are best assessed at 48-72 hours.
Dose-Range Optimization: While 50-150 µM represents the effective concentration range for murine cells, human NK cells respond to lower concentrations (1-10 µM) [6]. Researchers should conduct preliminary dose-response experiments for their specific cell sources and culture conditions.
This compound's immunostimulatory properties suggest several promising therapeutic applications:
Cancer Immunotherapy Adjuvant: this compound significantly enhances NK cell-mediated cytotoxicity against tumor cell targets, particularly when combined with subtherapeutic doses of IL-2 [2] [3]. This sparing effect on IL-2 requirements could potentially mitigate dose-limiting toxicities associated with high-dose IL-2 therapy while maintaining antitumor efficacy.
Adoptive Cell Therapy Enhancement: Ex vivo activation of NK cells with this compound prior to adoptive transfer may enhance persistence and antitumor activity. The documented upregulation of IL-2 receptors suggests these primed cells would exhibit enhanced responsiveness to endogenous or administered IL-2 in vivo [1] [2].
Vaccine Adjuvanticity: this compound-induced cytokine milieu (particularly IFN-α/β and IFN-γ) promotes type 1 immune polarization, potentially enhancing cell-mediated immunity in vaccine contexts [5]. The compound's ability to activate CD56bright CD16- NK cells, which excel at cytokine production and helper functions, further supports this application [6].
Combination With Other Immunotherapies: this compound may synergize with emerging immune checkpoint inhibitors by creating a more favorable cytokine microenvironment for antitumor immunity. Additionally, combination with other innate immune activators, particularly TLR8 agonists, may provide complementary activation pathways for enhanced NK cell function [6].
The following diagram illustrates the molecular mechanism of this compound-induced NK cell activation:
Figure 1: this compound-Induced NK Cell Activation Signaling Pathway - This diagram illustrates the sequential molecular events through which this compound activates natural killer cells, highlighting the early cytokine production and receptor upregulation phases followed by functional activation and immune cross-talk.
The following diagram outlines the standardized protocol for assessing this compound effects on human NK cells:
Figure 2: Experimental Workflow for NK Cell Isolation and Activation - This workflow outlines the standardized protocol from NK cell isolation through functional assessment, highlighting key steps, timing considerations, and quality checkpoints for evaluating this compound effects.
This compound represents a valuable immunostimulatory compound for NK cell research and potential therapeutic development. Its ability to enhance NK cell cytotoxicity, induce critical immunomodulatory cytokines, and synergize with subtherapeutic doses of IL-2 positions it as a promising candidate for cancer immunotherapy combinations. The protocols and application notes presented here provide researchers with a standardized framework for investigating this compound's effects on NK cells, with particular attention to methodological细节 that ensure reproducible and clinically relevant results. As NK cell-based therapies continue to evolve, this compound and related immunostimulatory compounds may play an increasingly important role in optimizing adoptive cell transfer protocols and enhancing innate immune responses against cancer and viral infections.
This compound (7-allyl-8-oxoguanosine) is a guanosine analog that acts as a selective Toll-like receptor 7 (TLR7) agonist [1] [2]. Its immunostimulatory activity requires the MyD88-dependent signaling pathway and acidification and maturation of endosomes, placing it within the same functional subgroup as TLR8 and TLR9 [1]. Activation of this pathway leads to the production of a distinct subset of cytokines [3].
This compound induces a specific and limited cohort of cytokines. In murine models, it enhances the production of IL-1α, IL-6, TNF-α, IFN-α, IFN-β, and IFN-γ. It does not significantly increase mRNA levels for IL-2, IL-3, IL-4, IL-5, IL-7, or GM-CSF [3]. In human monocyte-derived dendritic cells (MoDCs), it stimulates the production of IL-12, IL-23, IL-6, and IL-10, thereby promoting Th1 and Th17 polarization [4].
The table below summarizes the key cytokines induced by this compound and their detection levels in different experimental models.
| Cytokine | Response in Murine Splenocytes & Serum [3] | Response in Human MoDCs [4] | Primary Detection Method |
|---|---|---|---|
| IL-1α | Induced (dose-dependent) | Information Not Specified | ELISA |
| IL-6 | Induced (dose-dependent) | Induced | ELISA |
| TNF-α | Induced (dose-dependent); appears first | Induced | ELISA |
| IFN-α/β | Rapid activity, levels off at 8-12 hrs | Information Not Specified | Bioassay / PCR |
| IFN-γ | Late-occurring surge; detected in serum | Information Not Specified | ELISA / PCR |
| IL-12 | Complex mRNA response (p40↑, p35↓) | Induced | ELISA |
| IL-23 | Information Not Specified | Induced | ELISA |
| IL-10 | No increase in mRNA | Induced | ELISA |
The cytokine production in murine spleen cells follows a distinct temporal sequence [3]:
Yes, here are methodologies derived from the cited research:
Cell Culture & Stimulation (Human MoDCs) [4]
Cell Culture & Stimulation (Murine Splenocytes) [3]
Cytokine Detection
The following diagram illustrates the TLR7-mediated signaling pathway activated by this compound, based on the described mechanisms [1] [4].
Diagram: this compound-Induced TLR7 Signaling Pathway. This diagram shows how this compound is taken into endosomes, activates TLR7, and triggers the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons.
Problem: Lack of or Weak Cytokine Response
Problem: Inconsistent Results Between Cell Types or Species
Problem: High Background or Non-Specific Activation
This compound is a guanosine analog that acts as a selective Toll-like Receptor 7 (TLR7) agonist. It activates immune cells via the TLR7-specific, MyD88-dependent signaling pathway and does not stimulate TLR8 [1].
The table below summarizes key experimental parameters from published research.
| Parameter | Reported Concentration & Details | Key Findings & Effects |
|---|---|---|
| Working Concentration | 250 μM [2] [3] & 1 mM (300 µg/ml) [1] | Induces phenotypic maturation and functional polarization of DCs. |
| Treatment Duration | 48 hours [2] [3] | Standard protocol for full maturation; shorter durations (e.g., 6h) may be superior for specific functions like IL-12p70 production [4]. |
| Cell Type | Human Monocyte-Derived Dendritic Cells (MoDCs) [2] [3] | Generated from monocytes cultured with GM-CSF and IL-4 for 6 days. |
| Phenotypic Changes | Upregulation of: CD40, CD54, CD80, CD83, CCR7, and TLR7 itself [2] [3] | Indicates a mature, migratory DC state. |
| Cytokine Secretion | Increased: IL-12, IL-23, IL-27, IL-10 [2] [3] | Promotes a Th1- and Th17-polarizing capability. |
| Functional Outcome | Enhanced allogeneic CD4+ T cell proliferation and secretion of IFN-γ and IL-17 [2] | Confirms successful T-cell priming and polarization. |
Here is a detailed methodology for evaluating this compound's effects on human MoDCs, based on the cited research [2] [3].
Generate Immature Dendritic Cells (MoDCs)
Stimulate with this compound
Assay for Maturation and Function
The following diagram illustrates the intracellular signaling pathway triggered by this compound, which leads to DC maturation.
Understanding loxoribine's basic properties is the first step in determining how to handle and store it for your experiments. The table below summarizes the key data [1]:
| Property | Specification |
|---|---|
| Physical Form | White to off-white solid |
| Recommended Storage | Desiccate at +4°C |
| Solubility | Soluble in DMSO (up to 25 mg/mL) |
| Solution Stability | Solutions in DMSO may be stored at -20°C for up to 3 months |
| Melting Point | 227-230 °C |
Based on these properties, here are the recommended handling procedures:
Here are specific experimental conditions from published research that you can use as a reference for your own work.
A 2010 study provides a clear protocol for using this compound to stimulate human monocyte-derived dendritic cells (MoDCs) [2]:
Recent research (2025) highlights this compound's application in advanced drug delivery systems. It is co-delivered with other immunostimulants (like a TLR9 agonist) using nanosystems designed for responsive release. The release of this compound is triggered by the weakly acidic tumor microenvironment and external stimuli like near-infrared light irradiation. This indicates that this compound retains its activity after being incorporated into a nanocarrier and released under specific physiological conditions [3].
The following diagram illustrates the key steps for a typical experiment using this compound to mature dendritic cells, based on the protocol above [2]:
What is the primary mechanism of action of this compound? this compound is a selective agonist of Toll-like receptor 7 (TLR7), which is primarily localized within the endosomal compartments of immune cells. Its binding triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells like dendritic cells [2] [4].
Can this compound be used in vivo? Yes, this compound has demonstrated antitumor and immunostimulatory activity in various animal models. For example, subcutaneous or intravenous administration in mice has been shown to activate Natural Killer (NK) cells and inhibit melanoma lung metastasis [4] [1].
What are the main challenges in delivering this compound? As a small molecule, this compound faces delivery hurdles. It must overcome the cell barrier to enter the cytoplasm and reach its endosomal target. Furthermore, systemic delivery can be associated with immune-related adverse events, which has led to research into targeted delivery systems like nanoparticles [5] [4].
The systemic administration of loxoribine, a TLR7 agonist, has been limited by significant toxicity in clinical trials, including immune-related adverse events (irAEs) such as reduced lymphocyte counts and other side effects like neutropenia and fatigue [1]. Researchers are now focusing on two key areas to overcome this: targeted delivery systems and rational combination therapies [2] [1].
| Strategy | Mechanism & Rationale | Key Findings & Evidence |
|---|---|---|
| Nano-particle Delivery | Co-delivery of this compound with a pyroptosis-inducing agent (IR@BP-L nanosheets) to confine immune activation to the tumor site [3]. | Responsive this compound release in the tumor microenvironment; combines PDT-induced pyroptosis with localized TLR7 stimulation; demonstrated excellent immune activation and reversal of immunosuppression in vivo [3]. |
| Antibody-Drug Conjugates | Conjugation of a TLR7/8 agonist to a tumor-targeting antibody (e.g., anti-HER2) for precise delivery [1]. | Potent antitumor activity in preclinical models with minimal production of systemic inflammatory cytokines (e.g., IL-6, TNF-α) [1]. |
| Combination with Checkpoint Inhibitors | Using low-dose TLR agonists to remodel the tumor microenvironment, making "cold" tumors "hot" and more susceptible to checkpoint blockade [2] [1]. | Synergistic effects observed; focuses immune activation on tumor antigens, potentially allowing for lower, less toxic doses of the agonist [2] [1]. |
| Localized/Intratumoral Delivery | Administering the agonist directly into the tumor or a specific cavity (e.g., bladder) to avoid systemic exposure [1]. | Circumvents systemic toxicity; other TLR agonists (e.g., R837, VTX-2337) have shown promising results and good tolerability in clinical trials for this route [1]. |
This compound is a guanosine analogue and a TLR7 agonist. Its activation of immune cells is dependent on endosomal maturation [1]. This triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for activating dendritic cells, NK cells, and cytotoxic T cells for anti-tumor immunity [2] [1]. However, when administered systemically, this immune activation is not confined to the tumor site, leading to widespread cytokine release and immune-related adverse events (irAEs), which has stalled its clinical development [1].
Yes, to accurately attribute effects and toxicity, your experimental design should include several controls [4]:
You should monitor a combination of efficacy and safety parameters:
Based on a recent study, here is a summarized methodology for preparing and testing a this compound-loaded nanoplatform [3]:
Nanoplatform Synthesis (IR@BP-L):
In Vitro Characterization and Assays:
In Vivo Efficacy and Toxicity Testing:
The diagram below illustrates the core signaling pathway of this compound and the conceptual strategy for a nano-delivery system to reduce its systemic toxicity.
1. Mechanism of Action & TLR7 Specificity
This compound is a guanosine analog that acts as a specific agonist for Toll-like Receptor 7 (TLR7) in both humans and mice. It does not activate TLR8. Its activity depends on endosomal maturation, similar to other endosomal TLRs like TLR8 and TLR9 [1] [2]. The diagram below illustrates this signaling pathway.
2. Key Specifications & Handling
Adherence to specified handling and quality control procedures is critical for experimental consistency.
| Parameter | Specification / Guideline |
|---|---|
| Working Concentration | 1 mM (300 µg/mL) is a standard reference point [1]. |
| Purity | Should be ≥95% (as verified by UHPLC) [1]. |
| Solubility | Soluble in sterile, endotoxin-free water [1]. |
| Storage | Reconstituted solutions should be stored at 4°C, and repeated freeze-thaw cycles should be avoided [1]. |
| Quality Control | Use batches that are functionally tested in cellular assays to confirm biological activity [1]. |
3. Experimental Variability & Troubleshooting
The table below summarizes common challenges and proposed solutions to mitigate experimental variability.
| Challenge | Potential Source of Variability | Recommended Solution |
|---|---|---|
| Low or No Immune Response | Inactive compound; improper storage/solubility; incorrect cell model. | Use quality-controlled this compound; confirm solubility and avoid repeated freeze-thaws; select TLR7-expressing cells (e.g., pDCs, BMDCs) [1] [3]. |
| High Cytotoxicity or Off-Target Effects | Excessive concentration; contamination with endotoxins or other TLR agonists. | Titrate the dose (start ~1-10 µM); use low-endotoxin reagents and include controls to test for TLR8 specificity [1] [4]. |
| Inconsistent Results In Vivo | Rapid clearance; systemic toxicity; route of administration. | Consider formulation approaches (e.g., liposomal encapsulation) used for other TLR agonists to improve pharmacokinetics and reduce toxicity [3] [4]. |
4. Sample Experimental Protocol: BMDC Activation
This workflow provides a method to verify this compound's activity by measuring dendritic cell maturation.
Key Steps:
The table below summarizes key parameters from established animal model protocols.
| Protocol Aspect | B16 Melanoma Lung Metastasis Model (Mouse) | Salmonella Protection Model (Chick) |
|---|---|---|
| Primary Goal | Inhibit tumor metastasis and act as a vaccine adjuvant [1] | Reduce bacterial organ invasion [2] |
| Administration Route | Intraperitoneal (IP) injection [1] | Intra-abdominal (IA) injection [2] |
| Dosing Schedule | Four injections on alternate days, starting day before tumor injection [1] | Single pretreatment dose, 4 hours before challenge [2] |
| Effective Dose | 2 mg per injection [1] | 6.25 - 25 μg per chick [2] |
| Key Finding | 96% inhibition of metastasis; works as adjuvant with irradiated tumor cells [1] | Significant reduction in liver/spleen invasion; higher doses (50-100 μg) were ineffective [2] |
This diagram outlines a general workflow for evaluating this compound in animal models:
This compound is a selective Toll-like Receptor 7 (TLR7) agonist [3]. Its immunostimulatory effects provide the rationale for its use in experiments. The following diagram illustrates the cellular signaling pathway triggered by this compound:
Q1: Why did this compound fail in clinical trials and what are the key safety concerns? A phase I trial in patients with advanced cancers was discontinued due to numerous immune-related adverse events (irAEs). One notable toxicity was a significant, though transient, decrease in absolute lymphocyte count. These toxicities highlight the risk of systemic immune over-activation [4].
Q2: What is the importance of dose optimization based on existing studies? Dose is critical and not linearly correlated with efficacy. The non-linear dose response observed in the chick model, where medium doses were effective but higher doses were not [2], underscores the need for careful, model-specific titration to find the therapeutic window.
Q3: Can this compound be combined with other therapies? Yes, pre-clinical data shows promise for combination strategies. In the B16 melanoma model, the combination of this compound and interleukin-2 (IL-2) provided significantly greater inhibition of metastasis than either agent alone [1]. This suggests synergy with immunotherapies.
| Problem | Potential Cause | Solution |
|---|---|---|
| Lack of efficacy in model | Incorrect dosing or route; non-linear dose response [2] [4]. | Perform a dose-escalation study. Test both medium (e.g., 6.25-25 μg) and higher ranges. |
| Model not suitable for TLR7 agonist mechanism. | Confirm TLR7 expression and relevance in your target cells/tissue [3] [5]. | |
| High toxicity/systemic inflammation | On-target, off-tumor immune over-activation [4]. | Consider localized administration or lower doses. Monitor blood counts and cytokine levels. |
| Inconsistent results between experiments | Variability in animal age/immune status. | Use animals of standardized age and breed. The chick study used 1-day-old birds [2]. |
Loxoribine is a guanosine analog that acts as a selective Toll-like receptor (TLR) 7 agonist. It activates innate immune system cells through the TLR7/MyD88-dependent signaling pathway [1] [2]. This immunostimulatory activity means that rather than directly killing cells, this compound can activate immune cells like dendritic cells and enhance their function [2]. Assessing cell viability in its presence is crucial to distinguish its stimulatory effects from potential cytotoxic effects, especially in dose-ranging studies.
The diagram below illustrates the core signaling pathway activated by this compound.
Selecting the right assay depends on your experimental goals. The table below summarizes common viability assays applicable to studies involving immunostimulants like this compound.
| Assay Type | Principle / Measured Parameter | Key Considerations for this compound Studies |
|---|---|---|
| Metabolic Assays (e.g., MTT, XTT, WST-1, Resazurin) [3] [4] | Measure activity of cellular enzymes (e.g., mitochondrial dehydrogenases) that reduce a substrate, causing a color or fluorescence change. | Use with caution. Activation can change cellular metabolism. An increase in signal may indicate immune cell proliferation, not just viability [3]. |
| ATP-based Luminescent Assays [3] | Quantifies ATP, which is present only in metabolically active living cells. | Highly sensitive; correlates well with the number of viable cells. A homogeneous assay with simple "add-mix-measure" protocol [3]. |
| Dye Exclusion (e.g., Trypan Blue) [3] [4] | Distinguishes live from dead cells based on membrane integrity; dead cells with compromised membranes take up the dye. | Simple and direct. Useful for initial cell population assessment before treatment. Can be combined with manual counting or automated cell counters. |
| Live/Dead Staining (e.g., Calcein-AM/PI) [3] | Uses two dyes: one for esterase activity in live cells (green; Calcein-AM) and one for DNA in dead cells with compromised membranes (red; Propidium Iodide). | Allows for simultaneous fluorescence-based detection of live and dead cells in a population, which can be visualized by microscopy or quantified by flow cytometry. |
Here is a detailed methodology for a robust and sensitive ATP-based viability assay, which is often preferable for studies with immunostimulants.
Based on the assays and this compound's action, here are potential issues and solutions.
| Problem | Potential Cause | Suggested Solution / Investigation |
|---|---|---|
| Unexpected increase in metabolic assay signal after this compound treatment. | Immune cell activation and proliferation, not an artifact [4]. | Confirm results with a membrane integrity-based assay (e.g., Trypan Blue). Use an ATP assay, which better reflects viable cell count. |
| High variability between replicate wells. | Inconsistent cell seeding or this compound concentration. | Ensure a homogeneous cell suspension when seeding. Thoroughly mix compound dilutions before adding to wells. |
| No change in viability despite expected immune activation. | This compound concentration too low, exposure time too short, or cell type is unresponsive. | Perform a dose-response curve. Extend treatment time. Verify that your cell type expresses TLR7 [1]. |
| High background in fluorescence-based live/dead assays. | Inadequate washing or non-specific dye binding. | Optimize washing steps after staining. Include all necessary controls (unstained, single-color) for gating in flow cytometry. |
To ensure reliable results, keep these points in mind:
This compound is a guanosine analog derivatized at positions N7 and C8 and is a strong, specific agonist for Toll-like Receptor 7 (TLR7) in both humans and mice. It does not stimulate TLR8 [1].
For research use, this compound is typically provided as a white to off-white solid. It is often accompanied by sterile, endotoxin-free water for reconstitution, with a common working concentration of 1 mM (300 µg/mL) [1]. Each batch should have high purity (≥95%) and be functionally tested for TLR7 activity [1].
Endotoxins, or Lipopolysaccharides (LPS), are pyrogenic components of the gram-negative bacterial cell wall. Their detection in pharmaceuticals and research materials is critical for patient safety and experimental integrity [2] [3]. The table below compares the standard bacterial endotoxin testing (BET) methods.
| Method | Principle | Detection | Key Features |
|---|---|---|---|
| Gel Clot LAL [3] [4] | Clot formation in presence of endotoxin | Qualitative / Visual | Simplest, most economical method [3] [4]. |
| Chromogenic LAL [3] [5] [6] | Endotoxin-triggered release of yellow chromophore (p-nitroaniline) | Quantitative / Spectrophotometric | Highly sensitive; allows for automation and high-throughput [3] [4] [6]. |
| Turbidimetric LAL [3] [4] | Endotoxin-triggered increase in solution turbidity | Quantitative / Spectrophotometric | Suitable for colored samples [3] [4]. |
| Fluorometric LAL [3] | Endotoxin-triggered fluorescent signal | Quantitative / Fluorometric | Very sensitive; guided workflows can reduce error [3]. |
| Recombinant Factor C (rFC) [3] [4] | Uses recombinant factor C protein (animal-free) | Quantitative / Fluorometric or Chromogenic | Eliminates reliance on horseshoe crab blood; may require extra validation [3] [4]. |
The chromogenic method is a widely used, quantitative approach for detecting endotoxins. The workflow involves a series of prepared steps followed by a kinetic enzymatic reaction [5] [6].
Key Steps in Detail:
Here are answers to frequently asked questions and common problems:
| Question / Issue | Probable Cause & Solution |
|---|---|
| High background in negative control. | Contaminated glassware, reagents, or plasticware. Use only depyrogenated glassware and endotoxin-free consumables. Change gloves frequently [3]. |
| Invalid Positive Product Control (PPC). | Sample interference. The sample may contain chemicals that inhibit or enhance the LAL reaction. Dilute the sample further (without exceeding the Maximum Valid Dilution) or use a different LAL method (e.g., turbidimetric for colored samples) [2] [3]. |
| Low endotoxin recovery in spiked sample. | Inhibition. Components in the sample (e.g., chelators, pH, viscosity) are interfering with the assay. Further dilute the sample, adjust pH to 6.0-7.5, or use a different LAL method [2]. |
| Can samples be pooled for testing? | Yes, with caution. Aqueous-based pharmaceuticals can often be pooled from 3 units. The Maximum Valid Dilution (MVD) must be adjusted downward by dividing by the number of units pooled. This is not recommended for suspensions or products with a low initial MVD [7]. |
The table below summarizes the core characteristics of Loxoribine and Resiquimod (R848) based on the search results.
| Feature | This compound | Resiquimod (R848) |
|---|---|---|
| Chemical Nature | Guanosine analog (7-allyl-7,8-dihydro-8-oxo-guanosine) [1] [2] | Imidazoquinoline derivative [3] [4] |
| TLR Specificity | Specific for TLR7; does not activate TLR8 [1] [2] | Mixed TLR7/TLR8 agonist [3] [5] [4] |
| Key Mechanism | Activates TLR7/MyD88 pathway; requires endosomal maturation and acidification [1] | Activates TLR7/8 in a MyD88-dependent manner; promotes Th1 immune responses [3] [6] |
| Primary Research Applications | Used to study TLR7-specific signaling and the functional relationship within the TLR7/8/9 subfamily [1] | Investigated as an immunostimulatory agent and vaccine adjuvant in various cancer models (e.g., pancreatic, lung, breast) [3] [5] [6] |
| Species Activity | Active on both human and mouse TLR7 [2] | Active on human TLR7 and TLR8; selective for mouse TLR7 (as mouse TLR8 is non-functional) [3] [4] [6] |
This compound and R848 both activate the immune system via endosomal Toll-like Receptors but differ in their receptor targeting, which influences their overall biological effects. The following diagram illustrates the shared signaling pathway they initiate.
This compound is a highly specific TLR7 agonist that does not stimulate TLR8 [1] [2]. Its activation of the TLR7/MyD88 pathway depends on endosomal maturation and acidification, a characteristic it shares with TLR9 activation, defining a functional subfamily (TLR7, 8, and 9) within the TLRs [1].
Resiquimod (R848) is a potent agonist for both TLR7 and TLR8 [3] [4]. This broader specificity means it can activate a wider range of immune cells. For example, while TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, TLR8 is highly expressed in myeloid cells (e.g., monocytes, macrophages) [3] [2]. Consequently, R848 can stimulate a more diverse set of immune cells, leading to a robust production of pro-inflammatory cytokines like IL-12, IFN-γ, TNF-α, and IL-2 [4] [6].
The distinct profiles of these agonists lead to different research applications, with strong data supporting R848's use in oncology models.
The core evidence establishing loxoribine's specificity for TLR7 comes from genetic gain- and loss-of-function studies. The table below summarizes the critical experiments and their findings [1]:
| Experimental Approach | System / Model | Key Findings |
|---|---|---|
| TLR7/MyD88 Knockout Studies | Immune cells from TLR7-deficient and MyD88-deficient mice | Cells failed to proliferate or produce cytokines in response to this compound. |
| Genetic Complementation | TLR7-deficient cells reconstituted with murine or human TLR7 | Restored cellular responsiveness to this compound. |
| Subfamily Commonality | Comparison with TLR8 and TLR9 signaling | This compound activates via the endosomal/lysosomal compartment, similar to R-848 (TLR7/8) and CpG-DNA (TLR9). |
This compound is recognized as a classic synthetic TLR7 ligand. The following table outlines its role and how its properties compare with other agonists in research and therapeutic contexts [2] [3] [4]:
| Aspect | Details & Implications |
|---|---|
| Class & Function | Synthetic guanosine analog; acts as an immunostimulant/adjuvant. |
| Research Role | Prototypical TLR7-specific stimulus used to delineate TLR7 functions from TLR8. |
| Therapeutic Potential | Investigated as an adjuvant for cancer, allergy, and infectious disease vaccines. |
| Key Differentiator | Its TLR7-specificity contrasts with resiquimod (R-848), which activates both TLR7 and TLR8. |
The definitive protocol for validating TLR7 specificity involves using genetically modified mice, which includes these key steps [1]:
The diagram below illustrates this experimental workflow and the expected outcomes that confirm this compound's action depends on the TLR7/MyD88 pathway and occurs in acidic endosomes.
For your comparison guide, these points may provide valuable context:
The table below summarizes the key findings from research on loxoribine's receptor specificity and its observed immunological effects:
| Aspect | Key Findings from Experimental Data |
|---|---|
| Receptor Specificity | Recognized as a TLR7-specific stimulus [1] [2]. Shown to activate immune cells via the TLR7 MyD88-dependent signaling pathway [1]. |
| TLR8 Cross-Reactivity | Studies on human PBMCs and B cells use this compound specifically to engage the TLR7/8 signaling pathway, indicating its action within this receptor subgroup [3]. However, it is not documented as a direct agonist for TLR8 itself. |
| TLR9 Cross-Reactivity | No direct experimental evidence suggests this compound activates TLR9. Research often studies TLR7 and TLR9 pathways in parallel, using distinct, receptor-specific agonists for each [3]. |
| Key Observed Effects | • IFN-α Production: TLR7 activation in pDCs triggers robust IFN-α secretion [4] [3]. • B-cell Activation: Induces proliferation, upregulation of activation marker CD27, and shedding of surface IgD in human B cells [3]. • Isotype Switch: Promotes T-independent antibody class switching by increasing Activation-Induced Cytidine Deaminase (AID) mRNA expression [3]. |
The specificity of TLR agonists like this compound is typically established through the following experimental approaches:
Cell-Based Receptor Signaling Assays: A standard method involves transferring human TLR7, TLR8, or TLR9 genes into non-responsive cell lines (e.g., HEK293). The cells are then stimulated with this compound, and receptor activation is measured by a downstream readout, such as NF-κB-dependent luciferase reporter activity [1]. A response in TLR7-expressing cells, but not in TLR8 or TLR9-expressing cells, confirms specificity.
Immune Cell Stimulation and Cytokine Measurement: Freshly isolated or cultured human peripheral blood mononuclear cells (PBMCs) or purified immune cell subsets (like plasmacytoid dendritic cells - pDCs) are stimulated with this compound [3] [2]. The production of signature cytokines is quantified using ELISA:
B Cell Functional Assays: To study the effect on humoral immunity, isolated human CD19+ B cells are cultured with this compound [3]. After several days, proliferation is measured by dye dilution (e.g., CFSE), and the differentiation into isotype-switched memory B cells (identified by surface markers CD27+ and IgD-) is analyzed by flow cytometry. The production of IgG and IgA in the supernatant can be quantified by ELISA [3].
The diagram below illustrates the specific intracellular signaling pathway triggered when this compound activates TLR7, leading to an immune response.
| Cell Type / System | Induced Cytokines | Cytokines Not Induced / Unaffected | Functional T-cell Response | Key Experimental Method |
|---|---|---|---|---|
| Human Monocyte-Derived Dendritic Cells (MoDCs) [1] | IL-12, IL-23, IL-27, IL-10 | IFN-β | Enhanced Th1 (IFN-γ) and Th17 (IL-17) polarization | ELISA, Mixed Leukocyte Reaction |
| Human Plasmacytoid Dendritic Cells (pDCs) [2] | - | - | Th2 polarization (in synergy with TSLP) | Luminex, Intracellular Cytokine Staining |
The primary data on this compound's cytokine profile is derived from standard in vitro immunology techniques. Below is a detailed methodology based on the cited research [1]:
This compound activates immune cells by engaging the TLR7 signaling pathway within endosomal compartments. The flowchart below visualizes the key steps from ligand recognition to the final immune responses.
This diagram illustrates the core signaling cascade: this compound binds to TLR7, leading to the recruitment of the adaptor protein MyD88. This triggers a signaling cascade involving IRAK4 and TRAF6, which ultimately activates the transcription factors NF-κB and IRF7. These factors translocate to the nucleus to drive the expression of genes responsible for cytokine production and dendritic cell maturation, resulting in the stimulation of Th1 and Th17 T-cell responses [3] [1] [4].
The specific cytokine profile induced by this compound makes it a valuable tool in immunological research and drug development.
| Aspect | Preclinical Results (In Vitro & Animal Models) | Clinical Results (Human Trials) |
|---|---|---|
| Anti-Tumor Activity | Significant inhibition of B16 melanoma lung metastasis; up to 96% inhibition with multiple doses; synergy with IL-2 [1]. | Disease stabilized in 6 of 20 patients with advanced cancers; 14 patients experienced disease progression [1]. |
| Immune Activation | Augmented NK cell activity; increased cytolytic activity with IL-2; acted as an adjuvant in tumor protection models [1]. | Significant immune-related adverse events (irAEs); one patient experienced a 46% drop in lymphocyte count [1]. |
| Therapeutic Potential | Proposed as useful in tumor therapy as an immunomodulator or adjuvant, particularly for chronic lymphocytic leukemia (CLL) [1]. | Trial was discontinued due to numerous irAEs and lack of sufficient efficacy [1]. |
| Safety Profile | Generally well-tolerated in animal models, allowing for demonstration of efficacy [1]. | Unacceptable systemic toxicity profile when administered to human patients [1]. |
The promising preclinical data for loxoribine were generated using established experimental models:
This compound is a specific agonist for Toll-like Receptor 7 (TLR7) and does not stimulate TLR8 [2]. The diagram below illustrates the signaling pathway triggered by this compound's activation of TLR7.
As shown above, this compound binds to TLR7 within the endosome. This triggers a signaling cascade via the adapter protein MyD88, leading to the activation of two key pathways:
| Feature | This compound | Imidazoquinolines (e.g., Imiquimod, Resiquimod) |
|---|---|---|
| Chemical Class | Guanosine analog [1] [2] [3] | Imidazoquinoline derivatives [1] [4] [5] |
| Primary TLR Target | TLR7-specific agonist [2] [3] [6] | TLR7 and/or TLR8 (varies by compound) [1] [6] [7] |
| Key Specificity | Does not stimulate TLR8 [3] | Imiquimod is TLR7-selective; Resiquimod is a TLR7/8 agonist [1] [4] |
| Mechanism | Binds TLR7 nucleoside site, requires endosomal maturation [2] [3] | Binds TLR7/8 nucleoside site, activating MyD88-dependent pathway [1] [7] [5] |
| Cytokine Profile | Induces IFN-α, enhances NK cell and cytolytic activity [2] | Imiquimod: IFN-α, TNFα, IL-12. Resiquimod: Potent inducer of IFN-α and pro-inflammatory cytokines like TNFα [1] [4] [7] |
| Therapeutic Applications | Preclinical antitumor, antimetastatic activity; tested in phase I trial for CLL/advanced cancers [2] | FDA-approved (Imiquimod for basal cell carcinoma); investigated for viral infections, cancer, and as vaccine adjuvants [1] [7] [5] |
| Clinical Status | Early clinical trials (e.g., for cancer), development limited by toxicity [2] | Several compounds in various clinical phases; Resiquimod clinical use limited by systemic adverse effects [1] [7] |
For research and development purposes, here is a summary of key experimental methodologies and findings from the literature.
The biological activity of these agonists is typically characterized through a multi-step process [4] [5]:
Primary TLR Reporter Assays:
Secondary Immune Cell Assays:
The following data from direct comparative studies highlight the functional differences between these agonists:
Table 1: Cytokine Induction in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) at 30 µM [4]
| Compound | TNFα (pg/mL) | IL-1β (pg/mL) | IL-12p40 (pg/mL) |
|---|---|---|---|
| This compound | Data not explicitly provided in results | Data not explicitly provided in results | Data not explicitly provided in results |
| Imiquimod (1) | 593 ± 62 | 35 ± 1 | 889 ± 100 |
| Resiquimod (2) | 2134 ± 266 | 38 ± 4 | 1491 ± 31 |
| C-7 Methoxycarbonyl Analog (5) | 1451 ± 137 | 1144 ± 116 | 1773 ± 62 |
Table 2: TLR7/8 Agonist Activity (EC₅₀) in Reporter Cell Lines [4]
| Compound | TLR7 EC₅₀ (µM) | TLR8 EC₅₀ (µM) |
|---|---|---|
| Imiquimod | 12.1 ± 4.4 | No activity (>270 µM) |
| Resiquimod | 1.4 ± 0.3 | 6.4 ± 2.6 |
| C-2 n-butyl Analog (4) | 0.1 ± 0.02 | 0.100 ± 0.003 |
> Note: The C-7 methoxycarbonyl imidazoquinoline (Compound 5) is a unique analog that stimulates high levels of IL-1β despite being devoid of TLR7/8 activity in reporter assays, suggesting an alternative mechanism of action [4].
The diagram below illustrates the common signaling pathway activated by both this compound and Imidazoquinolines, culminating in distinct immune responses.
The table below summarizes the key characteristics of dendritic cells matured via TLR7/8 agonists versus CD40 ligation, based on the available scientific data.
| Feature | TLR7/8 Agonist Maturation (e.g., R848) | CD40 Ligation |
|---|---|---|
| Primary Stimulus | Synthetic pathogen mimics (e.g., R848, CL075) [1] | Engagement by CD40L (primarily on activated CD4+ T cells) [2] |
| Key Receptors | TLR7/TLR8 [1] | CD40 [2] |
| Phenotype (Maturation Markers) | Induces a positive co-stimulatory profile (e.g., CD80, CD86) [1] | Upregulates MHC II, CD80, and CD86 [2] |
| Cytokine Secretion Profile | Induces high levels of IL-12(p70) [1] | Potent inducer of IL-12(p70); also produces IL-6, TNF-α, and other inflammatory cytokines [2] |
| Migratory Capacity | Shows chemotaxis to CCR7 ligands [1] | Information not specified in search results |
| T Cell Activation | Efficiently stimulates antigen-specific CD8+ T cells and activates NK cells [1] | Critical for effective antigen presentation; supports CTL development and T cell help [2] |
| Role in Protocols | Often used in combination with other agents (e.g., TLR3 agonists) in next-generation maturation cocktails [3] | Used as a re-stimulation signal in vitro to simulate DC-T cell interaction and boost IL-12p70 production [4] [3] |
| Sensitivity to Regulation | Information not specified in search results | IL-10 inhibits LPS-induced, but not CD40-dependent, maturation and CD86 up-regulation [5] |
The distinct pathways these stimuli activate help explain their different functional outcomes.
The diagram below illustrates the core signaling pathways involved in each maturation method.
Since the search results do not contain a head-to-head comparison of loxoribine versus CD40 ligation, you may need to: